ALX 40-4C was developed from a series of peptide analogs aimed at modulating chemokine receptor activity. It is classified as a peptide inhibitor and specifically targets the CXCR4 receptor, which is a member of the G protein-coupled receptor family. The compound has been studied extensively for its potential therapeutic applications, particularly in oncology and virology.
The synthesis of ALX 40-4C involves solid-phase peptide synthesis using the Fmoc (9-fluorenylmethoxycarbonyl) strategy. This method allows for the stepwise addition of amino acids to a growing peptide chain while protecting the amino group to prevent unwanted reactions.
ALX 40-4C primarily functions through its interaction with CXCR4, inhibiting SDF-1 binding. The key chemical reaction involves:
The mechanism by which ALX 40-4C exerts its effects involves:
Studies have shown that ALX 40-4C effectively suppresses replication in HIV-infected cells by blocking CXCR4-mediated entry pathways, underscoring its potential therapeutic applications in virology.
ALX 40-4C exhibits several notable physical and chemical properties:
ALX 40-4C has several significant applications in scientific research and potential therapeutic contexts:
CAS No.: 35874-27-2
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 18766-66-0
CAS No.: 40071-64-5
CAS No.: 15209-11-7